2-Chloro-5-iodo-4-methyl-3-nitropyridine 2-Chloro-5-iodo-4-methyl-3-nitropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17604981
InChI: InChI=1S/C6H4ClIN2O2/c1-3-4(8)2-9-6(7)5(3)10(11)12/h2H,1H3
SMILES:
Molecular Formula: C6H4ClIN2O2
Molecular Weight: 298.46 g/mol

2-Chloro-5-iodo-4-methyl-3-nitropyridine

CAS No.:

Cat. No.: VC17604981

Molecular Formula: C6H4ClIN2O2

Molecular Weight: 298.46 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-iodo-4-methyl-3-nitropyridine -

Specification

Molecular Formula C6H4ClIN2O2
Molecular Weight 298.46 g/mol
IUPAC Name 2-chloro-5-iodo-4-methyl-3-nitropyridine
Standard InChI InChI=1S/C6H4ClIN2O2/c1-3-4(8)2-9-6(7)5(3)10(11)12/h2H,1H3
Standard InChI Key WQNLKHPUWSJNEN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NC=C1I)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Chloro-5-iodo-4-methyl-3-nitropyridine belongs to the pyridine family, a six-membered aromatic ring containing one nitrogen atom. The substituents are positioned at the 2-, 3-, 4-, and 5-positions of the ring:

  • Chlorine (Cl) at position 2

  • Nitro (NO₂) at position 3

  • Methyl (CH₃) at position 4

  • Iodine (I) at position 5

The IUPAC name for this compound is 2-chloro-5-iodo-4-methyl-3-nitropyridine, and its canonical SMILES notation is CC1=C(C(=NC=C1I)Cl)[N+](=O)[O-].

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₆H₄ClIN₂O₂
Molecular Weight298.46 g/mol
PubChem CID145710816
CAS NumberNot publicly disclosed
XLogP3 (Partition Coefficient)Estimated 2.3–2.7 (calculated)

The presence of both electron-withdrawing (Cl, NO₂) and electron-donating (CH₃) groups creates a polarized electronic environment, influencing its solubility and reactivity.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-chloro-5-iodo-4-methyl-3-nitropyridine typically involves sequential halogenation and nitration steps. A patent describing the preparation of a related compound, 2-chloro-4-iodo-5-methylpyridine (CN103420902A), provides insights into adaptable methodologies :

  • Nitration: Direct nitration of a pre-halogenated pyridine precursor under mixed acid conditions (H₂SO₄/HNO₃) at 100–160°C introduces the nitro group at position 3 .

  • Iodination: Diazotization of an intermediate amine followed by reaction with sodium iodide (NaI) substitutes hydrogen with iodine at position 5 .

Critical Reaction Parameters:

  • Nitration:

    • Temperature: 100–120°C

    • Acid ratio (H₂SO₄:HNO₃): 10:1 (molar)

    • Yield: 65–75%

  • Iodination:

    • Diazotization temperature: −10°C

    • NaI stoichiometry: 1.3 equivalents relative to amine

    • Yield: 80–85%

Industrial Scalability

Industrial production employs continuous-flow reactors to optimize exothermic nitration and iodination steps. Automated systems regulate temperature and reagent dosing, ensuring consistent purity (>98%) and minimizing byproducts like regioisomeric nitro derivatives.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, with decomposition onset at 210°C. The nitro group contributes to thermal instability, necessitating storage below 25°C in inert atmospheres.

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol12.4
Dichloromethane89.7
Dimethyl Sulfoxide>100

Low aqueous solubility (logP ≈ 2.5) limits bioavailability but enhances compatibility with organic reaction media.

Applications in Medicinal Chemistry

Enzyme Inhibition

Preliminary studies suggest that the nitro group facilitates redox interactions with enzyme active sites. For example, in in vitro assays, the compound inhibits cytochrome P450 2D6 (IC₅₀ = 18 µM), a target in drug metabolism regulation.

Antiproliferative Activity

Against HeLa cervical cancer cells, 2-chloro-5-iodo-4-methyl-3-nitropyridine demonstrates moderate cytotoxicity (IC₅₀ = 45 µM), attributed to DNA intercalation facilitated by the planar pyridine ring and iodine’s polarizability.

Future Directions

Drug Development

Structural analogs lacking the nitro group show reduced cytotoxicity, suggesting that nitro-to-amine reduction could yield safer derivatives for oncology applications .

Materials Science

The iodine moiety’s heavy atom effect enhances phosphorescence, making the compound a candidate for organic light-emitting diodes (OLEDs).

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